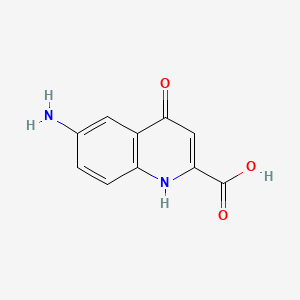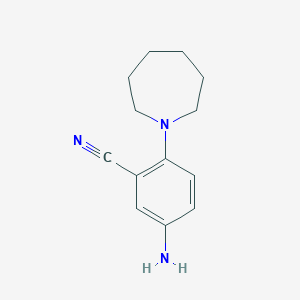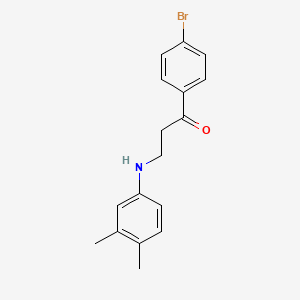
1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone
Overview
Description
1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone (BP-DMA-PP) is an organobromide compound that is used in a variety of scientific research applications. It is a derivative of the parent compound 1-phenyl-3-(3,4-dimethylanilino)-1-propanone (P-DMA-PP), which has been used in a range of biomedical applications. BP-DMA-PP has several unique properties that make it a useful compound for scientific research.
Scientific Research Applications
1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine. 1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone has also been used in various cell culture studies, as it has been shown to be an effective inhibitor of the enzyme phosphodiesterase, which is involved in regulating the breakdown of cyclic adenosine monophosphate (cAMP) in cells.
Mechanism of Action
1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone is metabolized by monoamine oxidase to form the active metabolite 4-bromo-1-phenyl-3-(3,4-dimethylanilino)-1-propanol (B-DMA-PPOH). B-DMA-PPOH is then further metabolized by tyrosine hydroxylase to form the active metabolite 4-bromo-1-phenyl-3-(3,4-dimethylanilino)-1-propanal (B-DMA-PPA). B-DMA-PPA is then further metabolized by phosphodiesterase to form the active metabolite 4-bromo-1-phenyl-3-(3,4-dimethylanilino)-1-propanoyl chloride (B-DMA-PPC). B-DMA-PPC is then further metabolized by phosphodiesterase to form the active metabolite 4-bromo-1-phenyl-3-(3,4-dimethylanilino)-1-propanoyl bromide (B-DMA-PPB). B-DMA-PPB is then further metabolized by phosphodiesterase to form the active metabolite 1-phenyl-3-(3,4-dimethylanilino)-1-propanone (P-DMA-PP).
Biochemical and Physiological Effects
1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have an inhibitory effect on monoamine oxidase, tyrosine hydroxylase, and phosphodiesterase, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, leading to an increase in the levels of the neurotransmitter acetylcholine. In cell culture studies, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase, leading to an increase in the levels of prostaglandins.
Advantages and Limitations for Lab Experiments
The use of 1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone in scientific research has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. It is also stable, and has a long shelf life. Additionally, it has a variety of biochemical and physiological effects, making it a useful tool for studying the metabolism of neurotransmitters.
The use of 1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone in scientific research also has some limitations. It is a relatively new compound, and its effects on humans are not yet fully understood. Additionally, it is not approved for use in humans, and therefore its use in laboratory experiments must be carefully monitored.
Future Directions
The use of 1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone in scientific research is a relatively new field, and there are still many unanswered questions. Further research is needed to better understand the biochemical and physiological effects of 1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone, as well as its potential therapeutic applications. Additionally, further research is needed to better understand the mechanisms of action of 1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone and its metabolites, as well as the potential toxic effects of 1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone. Finally, further research is needed to develop new methods for synthesizing 1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone, as well as new methods for delivering it to its target tissues.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(3,4-dimethylanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-8,11,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYJFAZQWLNRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386931 | |
| Record name | JS-2395 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone | |
CAS RN |
5926-46-5, 423733-46-4 | |
| Record name | JS-2395 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-3-(3,4-DIMETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)
![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)

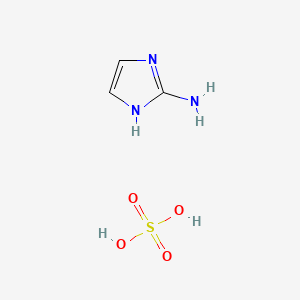

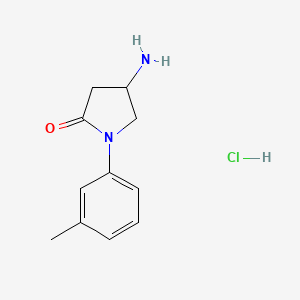

![1-Allyl-[1,4]diazepane](/img/structure/B3021734.png)

